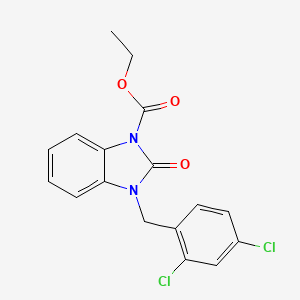

2,4-二氯苄基-2-氧代-2,3-二氢-1H-1,3-苯并咪唑-1-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of benzimidazole, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are important in a variety of fields, including medicine and materials science .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a fused ring system. The benzimidazole ring is a bicyclic structure, and the dichlorobenzyl and ethyl groups would add further complexity .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the benzimidazole ring might participate in reactions typical of aromatic compounds, while the ethyl group might undergo reactions typical of alcohols .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the benzimidazole ring, the dichlorobenzyl group, and the ethyl group .科学研究应用

复杂分子的合成

- 2-(苯并咪唑-2-基)-3-(二甲氨基)丙烯酸乙酯已被用作无溶剂制备 1-氧代-1,2-二氢-嘧啶并[1,6-a]苯并咪唑-4-羧酸乙酯的起始原料,展示了一种在环境友好条件下合成复杂分子的有效方法 (Meziane 等,1998)。

反应途径探索

- 研究探索了某些化合物之间的反应,导致产物的混合,并阐明了可能的反应途径和实验参数对产物分布的影响。这项研究对于开发新的合成路线和优化现有的合成路线至关重要 (Maquestiau 和 Eynde,2010)。

质子传输材料的开发

- 连接到苯并咪唑单元的线性环氧乙烷低聚物的质子电导率突出了这些材料在燃料电池和其他需要高效质子传输的领域的应用潜力。这项研究有助于开发用于能量转换和存储技术的新材料 (Persson 和 Jannasch,2003)。

抗癌和免疫调节活性

- 新颖的 2-取代-6-溴-3-甲基噻唑并[3,2-a]苯并咪唑衍生物已被研究其免疫调节和抗癌活性,展示了苯并咪唑衍生物在开发新治疗剂中的潜力 (Abdel‐Aziz 等,2009)。

有机合成催化体系

- 磺酸官能化的咪唑鎓盐与 FeCl3 结合已用作苯并咪唑合成的催化体系,在温和条件下展示出高效率和选择性。这项研究有助于开发有机合成中更绿色、更可持续的催化过程 (Khazaei 等,2011)。

安全和危害

未来方向

作用机制

Target of Action

A structurally similar compound, dichlorobenzyl alcohol, is known to have antiseptic properties, suggesting that it may target bacteria and viruses associated with mouth and throat infections .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific data . Based on its structural similarity to dichlorobenzyl alcohol, it might interact with microbial cell membranes, leading to their disruption .

Result of Action

A compound with a similar structure, vhc-7 (ethyl 3-(2,4-dichlorobenzyl)-2-oxoindoline-3-carboxylate), has been identified as a highly potent selective ac8 agonist . This suggests that our compound might also exhibit significant biological activity.

生化分析

Biochemical Properties

It is known that the compound can interact with various enzymes and proteins . The nature of these interactions is complex and may involve both covalent and non-covalent bonds .

Cellular Effects

It is believed that the compound may influence cell function by interacting with various cell signaling pathways, affecting gene expression, and altering cellular metabolism .

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is likely that the compound’s effects vary with different dosages, and that there may be threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that the compound interacts with various enzymes and cofactors, and may affect metabolic flux or metabolite levels .

Transport and Distribution

It is likely that the compound interacts with various transporters or binding proteins, and may affect its localization or accumulation .

Subcellular Localization

It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

属性

IUPAC Name |

ethyl 3-[(2,4-dichlorophenyl)methyl]-2-oxobenzimidazole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N2O3/c1-2-24-17(23)21-15-6-4-3-5-14(15)20(16(21)22)10-11-7-8-12(18)9-13(11)19/h3-9H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUMBNIYRIWSVIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C2=CC=CC=C2N(C1=O)CC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B2959663.png)

![5-(4-Acetylphenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]furan-2-carboxamide](/img/structure/B2959664.png)

![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide](/img/structure/B2959666.png)

![N-[2-[3-(2-anilino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-chlorobenzamide](/img/structure/B2959670.png)

![N-1,3-benzodioxol-5-yl-2-(9-fluoro-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2959675.png)

![2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2959677.png)